molecular formula C2H2Cl2O2<br>C2H2Cl2O2<br>CHCl2COOH B1670461 Dichloroacetic acid CAS No. 79-43-6

Dichloroacetic acid

Cat. No.: B1670461
CAS No.: 79-43-6
M. Wt: 128.94 g/mol
InChI Key: JXTHNDFMNIQAHM-UHFFFAOYSA-N
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Description

Dichloroacetic acid, also known as dichloroethanoic acid, is an organic compound with the chemical formula CHCl₂COOH. It is a derivative of acetic acid where two hydrogen atoms of the methyl group are replaced by chlorine atoms. This compound is a colorless, corrosive liquid with a pungent odor. It is miscible with water and organic solvents like ethanol and diethyl ether .

Mechanism of Action

Target of Action

Dichloroacetic acid (DCA) is an analogue of acetic acid where two of the three hydrogen atoms of the methyl group have been replaced by chlorine atoms . The primary target of DCA is the enzyme pyruvate dehydrogenase kinase (PDK) . This enzyme plays a crucial role in cellular metabolism, particularly in the regulation of glucose metabolism and the switch between glycolysis and oxidative phosphorylation .

Mode of Action

DCA inhibits the activity of PDK . The inhibition of PDK leads to the activation of its substrate, the pyruvate dehydrogenase complex (PDH) . PDH is a key enzyme in the metabolic pathway that converts pyruvate, a product of glycolysis, into acetyl-CoA, which enters the citric acid cycle for further energy production .

Biochemical Pathways

The inhibition of PDK by DCA leads to significant alterations in metabolic pathways, including the Warburg effect and the citric acid cycle . The Warburg effect is a form of metabolic reprogramming in cancer cells where there is a shift from oxidative phosphorylation to glycolysis, even in the presence of oxygen . By inhibiting PDK, DCA reverses the Warburg effect, promoting oxidative phosphorylation over glycolysis . This shift affects the citric acid cycle, leading to an increase in citric acid levels .

Pharmacokinetics

It is known that dca can be administered orally and intravenously . The bioavailability of DCA varies greatly among individuals, ranging from 27% to 100% . The clearance of DCA from the body also varies, with some studies suggesting that women may clear DCA more slowly than men .

Result of Action

The primary molecular effect of DCA’s action is the shift in cellular metabolism from glycolysis to oxidative phosphorylation . This metabolic shift can lead to various cellular effects, including changes in gene expression . For example, DCA treatment has been shown to decrease the expression of the MIF gene, a potential therapeutic target in lung cancer .

Action Environment

The action, efficacy, and stability of DCA can be influenced by various environmental factors. For instance, DCA is a known by-product of drinking water disinfection . Therefore, the presence of DCA in drinking water could potentially influence its bioavailability and efficacy. Additionally, DCA has been used therapeutically to treat a variety of metabolic disorders, suggesting that the patient’s metabolic state could also influence the action of DCA .

Biochemical Analysis

Biochemical Properties

Dichloroacetic acid plays a significant role in biochemical reactions. It inhibits the enzyme pyruvate dehydrogenase kinase . This enzyme is crucial in the metabolic pathway that produces usable energy from sugar . By inhibiting this enzyme, this compound can alter the metabolic processes within a cell .

Cellular Effects

This compound affects cell proliferation and cell death both in normal livers and tumors . These changes are associated with differential effects on intermediary metabolism in preneoplastic lesions versus normal liver and by changes in gene expression and DNA hypomethylation . It has also been shown to improve cell survival, reduce intracellular lipid accumulation and calcium overload, and restore mitochondrial structure and respiratory capacity while decreasing lactate accumulation .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is known to bind to a hydrophobic pocket in the N-terminal domain of pyruvate dehydrogenase kinase isozyme 1, promoting conformational changes at the active site and preventing phosphorylation of the E1α subunit of the pyruvate dehydrogenase complex . This binding interaction leads to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Short-term exposure to this compound has been shown to increase liver cancer in mice 84 weeks after exposure was stopped . This indicates that this compound can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, DCA administration in doses ranging from 50 to 200 mg/kg/day is associated with a decrease in tumor mass volume, proliferation rate, and metastasis dissemination in several preclinical models .

Metabolic Pathways

This compound is involved in significant metabolic pathways. It is known to target the glycolytic pathway in cancer cells and facilitates reversal of metabolic transformation from aerobic cytosolic accumulation of pyruvic acid, “the Warburg effect”, to mitochondrial oxidative phosphorylation .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it is known that this compound fully dissociates into dichloroacetate when dissolved in water . This suggests that it could be transported and distributed within cells and tissues via water molecules.

Subcellular Localization

Given its role in influencing mitochondrial oxidative phosphorylation , it is plausible that this compound or its dissociated form, dichloroacetate, may localize to the mitochondria where these biochemical reactions take place.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloroacetic acid is typically synthesized through the reduction of trichloroacetic acid. This can be achieved by using reducing agents such as zinc and hydrochloric acid. Another method involves the hydrolysis of pentachloroethane .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of acetic acid or chloroacetic acid. The reaction involves the substitution of hydrogen atoms with chlorine atoms under controlled conditions. Additionally, this compound can be prepared from chloral hydrate by reacting it with calcium carbonate and sodium cyanide in water, followed by acidification with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions: Dichloroacetic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to trichloroacetic acid.

    Reduction: It can be reduced to monochloroacetic acid or acetic acid.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Zinc and hydrochloric acid.

    Nucleophiles: Hydroxide ions, ammonia, or amines.

Major Products Formed:

Scientific Research Applications

Dichloroacetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Dichloroacetic acid is part of the chloroacetic acids family, which includes:

    Chloroacetic Acid: Contains one chlorine atom.

    Trichloroacetic Acid: Contains three chlorine atoms.

    Difluoroacetic Acid: Contains two fluorine atoms instead of chlorine.

    Dibromoacetic Acid: Contains two bromine atoms instead of chlorine.

Uniqueness: this compound is unique due to its specific inhibitory effect on pyruvate dehydrogenase kinase, which is not observed in other chloroacetic acids. This property makes it particularly interesting for research in cancer therapy and metabolic studies .

Properties

IUPAC Name

2,2-dichloroacetic acid
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InChI

InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)
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InChI Key

JXTHNDFMNIQAHM-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)(Cl)Cl
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Molecular Formula

C2H2Cl2O2, Array
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Related CAS

13425-80-4 (Parent)
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DSSTOX Substance ID

DTXSID2020428
Record name Dichloroacetic acid
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Molecular Weight

128.94 g/mol
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Physical Description

Dichloroacetic acid appears as a colorless crystalline solid melting at 49 °F. Corrosive to metals and tissue., Colorless liquid with a pungent odor; [ACGIH], COLOURLESS LIQUID WITH PUNGENT ODOUR., A colorless crystalline solid.
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Boiling Point

381 °F at 760 mmHg (NTP, 1992), 193 °C, 194 °C, 381 °F
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Flash Point

greater than 235 °F (NTP, 1992), 113 °C (235 °F) - closed cup, >235 °F
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Solubility

greater than or equal to 100 mg/mL at 59 °F (NTP, 1992), Miscible with water, Miscible with ethanol, diethyl ether; soluble in acetone; slightly soluble in carbon tetrachloride, Solubility in water: miscible
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Density

1.563 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.5634 g/cu cm at 20 °C, Relative density (water = 1): 1.56, 1.563
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Vapor Density

4.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.45 (Air = 1), Relative vapor density (air = 1): 4.4, 4.4
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Vapor Pressure

1 mmHg at 111 °F ; 5 mmHg at 157.6 °F (NTP, 1992), 0.17 [mmHg], 0.179 mm Hg at 25 °C (extrapolated), Vapor pressure, Pa at 20 °C: 19, 1 mmHg at 111 °F
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Mechanism of Action

Both dichloroacetate (DCA) and metformin (Met) have shown promising antitumor efficacy by regulating cancer cell metabolism. However, the DCA-mediated protective autophagy and Met-induced lactate accumulation limit their tumor-killing potential respectively. So overcoming the corresponding shortages will improve their therapeutic effects. In the present study, we found that DCA and Met synergistically inhibited the growth and enhanced the apoptosis of ovarian cancer cells. Interestingly, we for the first time revealed that Met sensitized DCA via dramatically attenuating DCA-induced Mcl-1 protein and protective autophagy, while DCA sensitized Met through markedly alleviating Met-induced excessive lactate accumulation and glucose consumption. The in vivo experiments in nude mice also showed that DCA and Met synergistically suppressed the growth of xenograft ovarian tumors. These results may pave a way for developing novel strategies for the treatment of ovarian cancer based on the combined use of DCA and Met. /Dichloroacetate/, Dichloroacetate (DCA) promotes pyruvate entry into the Krebs cycle by inhibiting pyruvate dehydrogenase (PDH) kinase and thereby maintaining PDH in the active dephosphorylated state. DCA has recently gained attention as a potential metabolic-targeting therapy for heart failure but the molecular basis of the therapeutic effect of DCA in the heart remains a mystery. Once-daily oral administration of DCA alleviates pressure overload-induced left ventricular remodeling. We examined changes in the metabolic fate of pyruvate carbon (derived from glucose) entering the Krebs cycle by metabolic interventions of DCA. (13)C6-glucose pathway tracing analysis revealed that instead of being completely oxidized in the mitochondria for ATP production, DCA-mediated PDH dephosphorylation results in an increased acetyl-CoA pool both in control and pressure-overloaded hearts. DCA induces hyperacetylation of histone H3K9 and H4 in a dose-dependent manner in parallel to the dephosphorylation of PDH in cultured cardiomyocytes. DCA administration increases histone H3K9 acetylation in in vivo mouse heart. Interestingly, DCA-dependent histone acetylation was associated with an up-regulation of 2.3% of genes (545 out of 23,474 examined). Gene ontology analysis revealed that these genes are highly enriched in transcription-related categories. This evidence suggests that sustained activation of PDH by DCA results in an overproduction of acetyl-CoA, which exceeds oxidation in the Krebs cycle and results in histone acetylation. We propose that DCA-mediated PDH activation has the potential to induce epigenetic remodeling in the heart, which, at least in part, forms the molecular basis for the therapeutic effect of DCA in the heart. /Dichloroacetate/, Short-term treatment (11 days) of mice with dichloroacetate produced hypomethylation of DNA in liver, but this effect disappeared with longer-term treatment (44 weeks). However, the extent of methylation at 5-methylcytosine sites in DNA of liver tumors was reduced by chronic treatment (44 weeks) with dichloroacetic acid, but returned to normal if treatment was suspended 1 week prior to sacrifice. Hypomethylation of DNA and of the specific proto-oncogenes c-jun and c-myc was associated with an increase in their expression in dichloroacetate-promoted tumors when compared with surrounding nontumorous liver. The hypomethylation was reversed by prior administration of methionine, suggesting that dichloroacetate acts by depleting the availability of S-adenosyl-methionine for methylation. It appears that hypomethylation of promoter region for the c-myc gene occurs in several tissues (liver, kidney and bladder) in mice and precedes cell replication within these tissues; dichloroacetate prevents the methylation of hemimethylated sites in newly synthesized strands of DNA., Pyruvate dehydrogenase kinase (PDK) inhibits pyruvate dehydrogenase (PDH) activity and thus promotes energetic switch from mitochondrial glucose oxidation to cytoplasmic glycolysis in cancerous cells (a phenomenon known as the 'Warburg effect') for their energy need, which facilitates the cancer progression by resisting induction of apoptosis and promoting tumor metastasis. Thus, in the present investigation, we explored the molecular mechanisms of the tumoricidal action of dichloroacetate (DCA), a pyruvate dehydrogenase kinase inhibitor, on cells of a murine T cell lymphoma, designated as Dalton's lymphoma (DL). In vitro treatment of tumor cells with DCA inhibited their survival accompanied by a modulation of the biophysical composition of tumor-conditioned medium with respect to pH, glucose and lactate. DCA treatment also altered expression of HIF1-alpha and pH regulators: VATPase and MCT1 and production of cytokines: IL-10, IL-6 and IFN-gamma. Moreover, we also observed an alteration in the expression of other apoptosis and cell survival regulatory molecules: PUMA, GLUT1, Bcl2, p53, CAD, caspase-3 and HSP70. The study discusses the role of novel molecular mechanisms underlying DCA-dependent inhibition of tumor cell survival. This study shows for the first time that DCA-dependent alteration of tumor cell survival involves altered pH homeostasis and glucose metabolism. Thus, these findings will provide a new insight for therapeutic applications of DCA as a novel antineoplastic agent against T cell lymphoma. /Dichloroacetate/, Spontaneous apoptosis in hepatocytes of male B6C3F1 mice that received dichloroacetic acid (DCA) in their drinking water for 5-30 days (28-58 days of life) was examined as part of ongoing studies to determine the molecular basis of the hepatocarcinogenicity of this nongenotoxic water chlorination by-product. DCA at 0.5 and 5.0 g/liter, significantly reduced apoptosis relative to untreated controls in a dose dependent fashion. Regression analysis indicated that apoptosis declined over the 30-day period in the livers of control, age paired animals receiving no drug. Animals receiving low dose DCA exhibited a similar, although quantitatively depressed, trend line, whereas animals receiving high-dose DCA showed maximal depression of apoptosis at 5 days, which was sustained throughout the course of the 30 day period. These studies suggest that DCA has the ability to down regulate apoptosis in murine liver. When taken together with previous data demonstrating DCA dependent decrease in labeling index in these same livers, these data further support the hypothesis that the carcinogenic mechanism of DCA may involve suppression of the ability of the liver to remove initiated cells by apoptosis rather than by induction of selective proliferation of initiated cells.
Record name Dichloroacetic acid
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Color/Form

Liquid, Colorless liquid, Colorless crystalline solid melting at 49 °C

CAS No.

79-43-6, 63403-57-6, 173470-70-7
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Melting Point

49.5 °F (NTP, 1992), 45 °F, 12 °C, Liquid molar volume = 0.083010 cu m/kmol; Heat of fusion at melting point = 1.2343X10+7 J/kmol, 13.5 °C, "49.5 °F"
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Synthesis routes and methods

Procedure details

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COc1ccc(CCCCCCCCCCBr)cc1
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COc1ccc(CCCCCCCCCCC(Cl)(Cl)C(=O)O)cc1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloroacetic acid
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Dichloroacetic acid
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Dichloroacetic acid
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Dichloroacetic acid
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Dichloroacetic acid
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Dichloroacetic acid
Customer
Q & A

ANone: DCA primarily targets pyruvate dehydrogenase kinase (PDK), an enzyme that inhibits pyruvate dehydrogenase (PDH). By inhibiting PDK, DCA indirectly activates PDH, shifting cellular metabolism from glycolysis towards glucose oxidation in the mitochondria. This shift can be beneficial in conditions like lactic acidosis and diabetes.

ANone: While the exact mechanisms are not fully understood, research suggests DCA might induce apoptosis (programmed cell death) in cancer cells by altering mitochondrial function. This effect could be linked to its ability to shift cellular metabolism towards oxidative phosphorylation, potentially making cancer cells more vulnerable.

ANone: The molecular formula of DCA is C2H2Cl2O2, and its molecular weight is 128.94 g/mol.

ANone: DCA is generally stable in aqueous solutions, but its degradation rate can be influenced by factors like pH, temperature, and the presence of other chemicals. Research has shown that increasing pH can enhance DCA degradation. []

ANone: Yes, DCA can act as a reagent in certain chemical reactions. For example, it can be used in the synthesis of dichloroacetamides. []

ANone: While the provided research papers do not explicitly detail computational studies on DCA itself, QSAR (Quantitative Structure-Activity Relationship) models have been used to analyze the relationship between the structure of haloacetic acids, including DCA, and their toxicity.

ANone: Generally, increasing the number of chlorine atoms in haloacetic acids tends to increase their toxicity. For example, trichloroacetic acid (TCAA) is considered more toxic than DCA. [, ]

ANone: The provided research papers primarily focus on DCA in its basic form. Further research is needed to explore specific formulations and their impact on stability and delivery.

ANone: Yes, many countries have established maximum contaminant levels (MCLs) for DCA in drinking water. These regulations aim to minimize potential health risks associated with DCA exposure. []

ANone: DCA is primarily metabolized in the liver. Studies have shown that DCA can be converted into other compounds, including monochloroacetic acid and carbon dioxide. [, , ]

ANone: While some in vitro studies have shown promising results regarding DCA's anti-tumor activity, further research, including in vivo studies and clinical trials, is needed to confirm its efficacy and safety in humans.

ANone: Research on DCA resistance is still in its early stages. Further investigation is needed to understand potential resistance mechanisms and their implications for DCA's therapeutic use.

ANone: DCA exposure has been linked to liver toxicity in animal studies. Studies have shown that prolonged exposure to high doses of DCA can cause liver damage and increase the risk of liver cancer. [, , ] DCA has also been associated with neurotoxicity in rats. []

ANone: DCA is classified as a probable human carcinogen by the US Environmental Protection Agency (EPA). Studies have shown that DCA can cause liver tumors in rats and mice. [, ]

ANone: The long-term effects of DCA exposure in humans are not fully understood. More research is needed to assess the potential risks associated with chronic low-level exposure to DCA.

ANone: The provided research papers focus on the fundamental properties and effects of DCA. Targeted delivery approaches for DCA would require further research and development.

ANone: While the provided research papers do not extensively discuss specific biomarkers for DCA, they do highlight changes in enzyme activity, such as those related to liver function and oxidative stress, following DCA exposure. [, ] These changes could potentially serve as indicators of DCA's effects on biological systems.

ANone: Common methods for DCA analysis in water include gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for sensitive and selective detection. [, , ]

ANone: As a disinfection by-product, DCA can be released into the environment through wastewater discharge. Its persistence and potential toxicity to aquatic organisms raise concerns about its ecological impact. []

ANone: DCA is highly soluble in water and various organic solvents, such as chloroform and dichloroacetic acid, which are commonly used in laboratory settings to study its properties. [, ]

ANone: Method validation for DCA analysis typically involves assessing parameters such as accuracy, precision, linearity, limit of detection, limit of quantification, selectivity, and robustness to ensure the reliability and reproducibility of the analytical results. [, ]

ANone: Purity and quality control of DCA are crucial for research and any potential applications. Ensuring the absence of impurities and degradation products is essential for accurate and reliable results.

ANone: The provided research articles primarily focus on the toxicological and biochemical aspects of DCA. Further research is needed to fully understand DCA's potential impact on the immune system.

ANone: More research is required to address these aspects fully.

ANone: Advanced oxidation processes (AOPs), such as UV/H2O2 and ozone-based treatments, have shown promise in degrading DCA in contaminated water. [, , ] Adsorption using materials like activated carbon and mesoporous carbon is another approach for DCA removal. [, ]

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